

what is endo-BCN-PEG3-NH2 structure

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Compound of Interest		
Compound Name:	endo-BCN-PEG3-NH2	
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An In-depth Technical Guide to endo-BCN-PEG3-NH2

Introduction

endo-BCN-PEG3-NH2 is a heterobifunctional linker molecule integral to advancements in bioconjugation, drug delivery, and chemical biology.[1] It is particularly prominent in the development of sophisticated biomolecular constructs such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3] This guide provides a detailed examination of its structure, properties, and applications for researchers, scientists, and professionals in drug development.

The molecule's design incorporates three key functional components:

- endo-BCN (Bicyclo[6.1.0]nonyne): A strained cyclooctyne that enables rapid and highly specific copper-free click chemistry reactions.[2][4] The "endo" configuration refers to the stereochemistry of the bicyclic ring system. This group reacts with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
- PEG3 (Triethylene Glycol Spacer): A three-unit polyethylene glycol chain that acts as a
 hydrophilic spacer. This spacer enhances the aqueous solubility of the molecule and its
 conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated
 biomolecules.
- NH2 (Primary Amine): A versatile functional group that serves as a nucleophile. It can readily react with various electrophilic groups, such as carboxylic acids, activated NHS esters, and aldehydes, to form stable covalent bonds.



This combination of a bioorthogonal "click" handle, a solubility-enhancing spacer, and a reactive amine makes **endo-BCN-PEG3-NH2** a powerful tool for covalently linking two distinct molecules with high efficiency and control.

Core Structure and Properties

The chemical structure of **endo-BCN-PEG3-NH2** is defined by its IUPAC name: [(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate.

Quantitative Data Summary

The key physicochemical properties of **endo-BCN-PEG3-NH2** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
CAS Number	1883512-27-3	
Molecular Formula	C19H32N2O5	-
Molecular Weight	368.47 g/mol	_
Purity	Typically ≥95%	_
Appearance	Colorless to light yellow liquid/solid	_
Solubility	Soluble in DMSO, DCM, DMF	_
Storage Conditions	Store at -20°C, keep dry and sealed	-

Application and Mechanism of Action

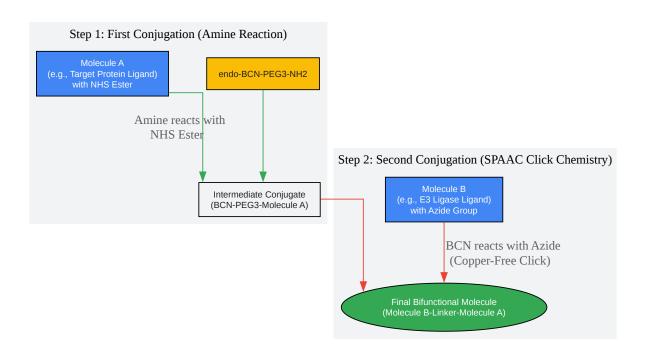
The primary utility of **endo-BCN-PEG3-NH2** is as a molecular bridge in bioconjugation. Its heterobifunctional nature allows for a sequential and controlled conjugation strategy. It is a key reagent in fields requiring the precise assembly of complex molecular architectures.

PROTAC Synthesis



A significant application is in the synthesis of PROTACs. PROTACs are molecules designed to hijack the cell's natural protein disposal machinery (the ubiquitin-proteasome system) to selectively degrade target proteins. In this context, **endo-BCN-PEG3-NH2** serves as the linker connecting a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase.

The logical workflow for using this linker is illustrated below.



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Caption: General workflow for sequential bioconjugation using **endo-BCN-PEG3-NH2**.

Experimental Protocols



The following is a generalized protocol for a two-step conjugation reaction involving **endo-BCN-PEG3-NH2** and two molecules: Molecule A (containing an NHS ester) and Molecule B (containing an azide). Note: This is a representative protocol. Optimal conditions such as buffer composition, pH, reaction time, and temperature should be determined empirically for each specific application.

Part 1: Conjugation of endo-BCN-PEG3-NH2 to an NHS Ester-activated Molecule (Molecule A)

- Reagent Preparation:
 - Dissolve the NHS Ester-activated Molecule A in an appropriate amine-free buffer (e.g., PBS, HEPES) at a pH range of 7.2-8.0.
 - Prepare a stock solution of **endo-BCN-PEG3-NH2** in an organic solvent like DMSO.
- Conjugation Reaction:
 - Add the endo-BCN-PEG3-NH2 stock solution to the solution of Molecule A. A 1.5 to 5-fold molar excess of the linker is typically recommended to ensure complete reaction with Molecule A.
 - Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

Purification:

- Remove the excess, unreacted endo-BCN-PEG3-NH2 from the resulting conjugate (BCN-PEG3-Molecule A).
- Purification can be achieved using techniques appropriate for Molecule A, such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Analysis:

 Confirm the successful conjugation and purity of the BCN-PEG3-Molecule A intermediate using methods like MALDI-TOF mass spectrometry or SDS-PAGE (if Molecule A is a



protein).

Part 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

- Reagent Preparation:
 - Dissolve the purified BCN-PEG3-Molecule A conjugate in a suitable aqueous buffer.
 - Dissolve the azide-functionalized Molecule B in a compatible buffer.
- Click Chemistry Reaction:
 - Combine the BCN-PEG3-Molecule A and Azide-Molecule B solutions. A slight molar excess (1.2 to 2-fold) of the azide component is often used.
 - The SPAAC reaction is typically fast and can be carried out at room temperature for 2-12 hours. The reaction proceeds efficiently without the need for a copper catalyst.
- Final Purification:
 - Purify the final conjugate (Molecule A-Linker-Molecule B) from any unreacted starting materials using an appropriate chromatographic method (e.g., SEC, reverse-phase HPLC, or affinity chromatography).
- Final Analysis:
 - Characterize the final product to confirm its identity, purity, and integrity using techniques such as LC-MS, HPLC, and functional assays relevant to the specific application.

This structured approach, enabled by the unique properties of **endo-BCN-PEG3-NH2**, provides a reliable method for the construction of complex and functional biomolecular systems.

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